![molecular formula C19H16FN5O2 B2684603 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 956439-72-8](/img/structure/B2684603.png)
2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a fluorophenyl group and a trimethylpyrazolyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3,5-trimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Construction of the Pyrazolopyrimidine Core: This step involves the formation of the pyrazolopyrimidine core through a condensation reaction between the pyrazole derivative and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the pyrazolopyrimidine core, potentially yielding reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as anticancer agents . A notable investigation focused on a series of pyrazolo[1,5-a]pyrimidine derivatives showed promising results against various cancer cell lines. The study reported that certain derivatives exhibited potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC₅₀ values comparable to established inhibitors like ribociclib and larotrectinib .
Case Study: Dual Inhibition of CDK2 and TRKA
- Objective : To evaluate the dual inhibition potential of synthesized pyrazolo[1,5-a]pyrimidine derivatives.
- Methodology : In vitro enzymatic assays were conducted on multiple compounds derived from the parent structure.
- Results : Selected compounds demonstrated IC₅₀ values of 0.09 µM for CDK2 and 0.45 µM for TRKA. One compound achieved a mean growth inhibition of 43.9% across 56 cancer cell lines, indicating broad-spectrum anticancer activity .
Enzymatic Inhibition
The compound has also been explored for its ability to inhibit specific enzymes that are critical in various biological pathways. The structural features of pyrazolo[1,5-a]pyrimidines allow them to interact effectively with enzyme active sites, making them valuable scaffolds for drug design.
Material Science Applications
Beyond their biological implications, pyrazolo[1,5-a]pyrimidines have been investigated for their photophysical properties , making them suitable candidates for applications in material science. Their ability to form stable crystals with unique conformational properties opens avenues for use in organic electronics and photonic devices.
Summary of Findings
Application Area | Key Findings |
---|---|
Anticancer Activity | Potent dual inhibitors of CDK2 and TRKA; broad-spectrum anticancer activity observed. |
Enzymatic Inhibition | Effective binding to kinase active sites; potential as therapeutic agents in oncology. |
Material Science | Notable photophysical properties; potential applications in electronics. |
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrazolopyrimidine core could interact with active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-bromophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-methylphenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid distinguishes it from its analogs with different halogen or alkyl substitutions. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its biological activity and making it a more potent candidate for therapeutic applications.
Biologische Aktivität
2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 956439-72-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, kinase inhibition, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H16FN5O2, with a molecular weight of 365.36 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro Studies : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives had IC50 values as low as 0.39 µM against HCT116 and 0.46 µM against MCF-7 cell lines, indicating potent anticancer activity .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this class have shown to inhibit CDK2 with IC50 values around 0.98 µM .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases:
- CK2 Inhibition : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of casein kinase 2 (CK2). Modifications to the compound's structure significantly affect its binding affinity and selectivity towards CK2 . The presence of a carboxylic acid group in the structure enhances binding to CK2 α and α’ isoforms.
Compound | Target Kinase | IC50 (µM) |
---|---|---|
Compound 21 | CK2 α | 0.39 |
Compound 20 | CDK2 | 0.98 |
Compound 19 | Aurora-A | 0.16 |
Anti-inflammatory Activity
In addition to anticancer properties, this compound also exhibits anti-inflammatory effects:
- Cell Line Studies : In vitro assays have shown that certain pyrazolo[1,5-a]pyrimidine derivatives reduce inflammation markers in cell lines exposed to inflammatory stimuli . The structure-activity relationship (SAR) studies suggest that specific substitutions at the aromatic ring can enhance anti-inflammatory activity.
Case Studies
Several case studies have focused on the biological activity of this compound:
- Study on A549 Cell Line : A derivative of this compound was tested against A549 lung cancer cells and showed an IC50 value of 26 µM, demonstrating moderate efficacy .
- HepG2 and HeLa Cells : Another study revealed that modifications to the pyrazole moiety resulted in compounds that inhibited HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54% and 38%, respectively .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-18(11(2)24(3)22-10)15-8-16(19(26)27)25-17(21-15)9-14(23-25)12-4-6-13(20)7-5-12/h4-9H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDTULLKBIXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.